Lorglumide sodium
Lorglumide sodium
Potent, selective cholecystokinin A (CCKA) receptor antagonist. Inhibits the stimulating effect of cholecystokinin on pancreatic growth, lesions and carcinogenesis.
Cholecystokinin (CCK) is a peptide hormone that, through specific receptors, induces pancreatic growth and enzyme secretion, smooth muscle contraction in the gall bladder and stomach, and modulates feeding and behavior. Lorglumide is a nonpeptidic antagonist of the CCK A receptor (CCK1; IC50 = 50 nM) that is 60-fold less effective at the CCK B receptor (CCK2; IC50 = 3 µM). It blocks CCK-mediated gut muscle contraction, pancreatic growth, and pancreatic secretion. Lorglumide is commonly used to study the roles of CCK1 in tissues and in animals.
Cholecystokinin (CCK) is a peptide hormone that, through specific receptors, induces pancreatic growth and enzyme secretion, smooth muscle contraction in the gall bladder and stomach, and modulates feeding and behavior. Lorglumide is a nonpeptidic antagonist of the CCK A receptor (CCK1; IC50 = 50 nM) that is 60-fold less effective at the CCK B receptor (CCK2; IC50 = 3 µM). It blocks CCK-mediated gut muscle contraction, pancreatic growth, and pancreatic secretion. Lorglumide is commonly used to study the roles of CCK1 in tissues and in animals.
Brand Name:
Vulcanchem
CAS No.:
1021868-76-7
VCID:
VC20899876
InChI:
InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1
SMILES:
CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+]
Molecular Formula:
C22H31Cl2N2NaO4
Molecular Weight:
481.4 g/mol
Lorglumide sodium
CAS No.: 1021868-76-7
Cat. No.: VC20899876
Molecular Formula: C22H31Cl2N2NaO4
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective cholecystokinin A (CCKA) receptor antagonist. Inhibits the stimulating effect of cholecystokinin on pancreatic growth, lesions and carcinogenesis. Cholecystokinin (CCK) is a peptide hormone that, through specific receptors, induces pancreatic growth and enzyme secretion, smooth muscle contraction in the gall bladder and stomach, and modulates feeding and behavior. Lorglumide is a nonpeptidic antagonist of the CCK A receptor (CCK1; IC50 = 50 nM) that is 60-fold less effective at the CCK B receptor (CCK2; IC50 = 3 µM). It blocks CCK-mediated gut muscle contraction, pancreatic growth, and pancreatic secretion. Lorglumide is commonly used to study the roles of CCK1 in tissues and in animals. |
|---|---|
| CAS No. | 1021868-76-7 |
| Molecular Formula | C22H31Cl2N2NaO4 |
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | sodium;4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate |
| Standard InChI | InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1 |
| Standard InChI Key | JCNPYMDDOUQTBK-UHFFFAOYSA-M |
| Isomeric SMILES | CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
| SMILES | CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
| Canonical SMILES | CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator